molecular formula C14H19N3OS B10891271 4-(4-acetylphenyl)-N-methylpiperazine-1-carbothioamide

4-(4-acetylphenyl)-N-methylpiperazine-1-carbothioamide

Cat. No.: B10891271
M. Wt: 277.39 g/mol
InChI Key: ZNMIARLZJOYUMW-UHFFFAOYSA-N
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Description

4-(4-ACETYLPHENYL)-N~1~-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes an acetylphenyl group and a tetrahydropyrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ACETYLPHENYL)-N~1~-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-acetylphenyl isothiocyanate with N-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-ACETYLPHENYL)-N~1~-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-ACETYLPHENYL)-N~1~-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-ACETYLPHENYL)-N~1~-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-ACETYLPHENYL)-3-HYDROXY-2H-CHROMEN-2-ONE: A compound with similar structural features but different functional groups.

    4-(4-BROMOACETYLPHENYL)-3-HYDROXY-2H-CHROMEN-2-ONE: Another related compound with a bromine atom instead of a methyl group.

Uniqueness

4-(4-ACETYLPHENYL)-N~1~-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydropyrazinecarbothioamide moiety is particularly noteworthy, as it can participate in various chemical reactions and interactions that are not possible with other similar compounds.

Properties

Molecular Formula

C14H19N3OS

Molecular Weight

277.39 g/mol

IUPAC Name

4-(4-acetylphenyl)-N-methylpiperazine-1-carbothioamide

InChI

InChI=1S/C14H19N3OS/c1-11(18)12-3-5-13(6-4-12)16-7-9-17(10-8-16)14(19)15-2/h3-6H,7-10H2,1-2H3,(H,15,19)

InChI Key

ZNMIARLZJOYUMW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=S)NC

Origin of Product

United States

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